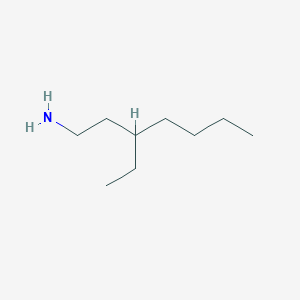
6-(Methylsulfanyl)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione consists of a triazine ring substituted with a methylthio group and a phenyl group, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method is the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio or phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
6-(Methylthio)-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have similar triazine rings but different substituents, which can alter their chemical and biological properties.
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine compound with clinical applications in cancer treatment.
Propiedades
Número CAS |
51235-20-2 |
|---|---|
Fórmula molecular |
C10H9N3O2S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
6-methylsulfanyl-3-phenyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H9N3O2S/c1-16-8-11-9(14)13(10(15)12-8)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,14,15) |
Clave InChI |
UWEHLMQCPQFCNV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=O)N(C(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


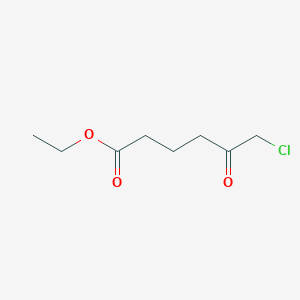


![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6,16-dicarbaldehyde](/img/structure/B13131076.png)
![2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13131083.png)

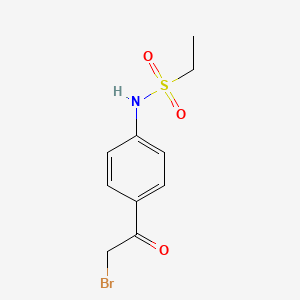
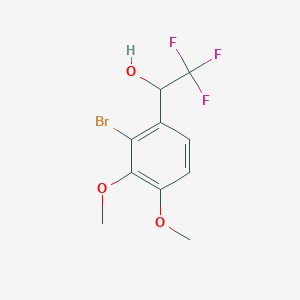
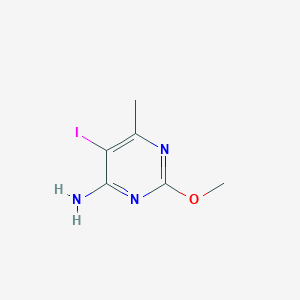
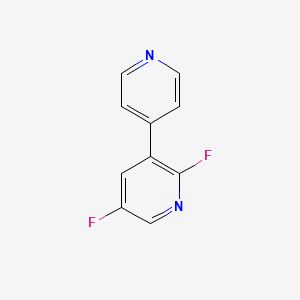
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)
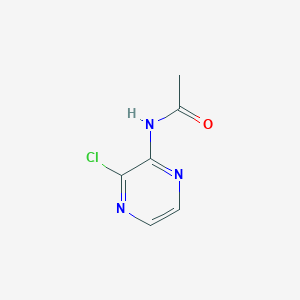
![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)
